molecular formula C24H22FNO2 B586543 [1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427521-35-4

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

Katalognummer: B586543
CAS-Nummer: 1427521-35-4
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: JNNACCUUTICHKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AM2201 6-Hydroxyindol-Metabolit ist ein synthetischer Cannabinoid-Metabolit, der von AM2201 abgeleitet ist. Synthetische Cannabinoide sind eine Klasse von Verbindungen, die die Wirkungen von Delta-9-Tetrahydrocannabinol (THC), dem Wirkstoff in Cannabis, nachahmen. AM2201 ist bekannt für seine hohe Affinität zu Cannabinoid-Rezeptoren vom Typ 1 (CB1) und Typ 2 (CB2), was es zu einer starken psychoaktiven Substanz macht . Der 6-Hydroxyindol-Metabolit entsteht während der Phase-I-Metabolismus von AM2201 durch Cytochrom-P450-Enzyme .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AM2201 6-Hydroxyindol-Metabolit beinhaltet die Hydroxylierung des Indolrings von AM2201. Dies kann durch verschiedene Synthesewege erreicht werden, darunter:

Industrielle Produktionsmethoden

Die industrielle Produktion von AM2201 6-Hydroxyindol-Metabolit erfolgt in der Regel in kontrollierten Laborumgebungen aufgrund der regulatorischen Einschränkungen für synthetische Cannabinoide. Der Prozess umfasst die Synthese von AM2201, gefolgt von seiner Hydroxylierung unter Verwendung von enzymatischen oder chemischen Methoden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 6-hydroxyindole metabolite involves the hydroxylation of the indole ring of AM2201. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of AM2201 6-hydroxyindole metabolite is typically carried out in controlled laboratory settings due to the regulatory restrictions on synthetic cannabinoids. The process involves the synthesis of AM2201 followed by its hydroxylation using either enzymatic or chemical methods .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AM2201 6-Hydroxyindol-Metabolit unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wirkmechanismus

The mechanism of action of AM2201 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors type 1 (CB1) and type 2 (CB2). The metabolite binds to these receptors, mimicking the effects of delta-9-tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the psychoactive effects associated with synthetic cannabinoids . The hydroxylation of the indole ring may alter the binding affinity and efficacy of the metabolite compared to the parent compound .

Biologische Aktivität

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone, commonly referred to in scientific literature as a synthetic cannabinoid, is part of a broader class of compounds that mimic the effects of THC, the primary psychoactive component of cannabis. This compound has garnered attention due to its potential therapeutic applications as well as its implications in recreational drug use and legal regulations.

Chemical Structure and Properties

The molecular formula for this compound is C24H23FNO2C_{24}H_{23}FNO_2 with a molecular weight of approximately 373.44 g/mol. The compound features a naphthalene moiety linked to an indole structure, which is characteristic of many synthetic cannabinoids.

Synthetic cannabinoids primarily exert their effects by binding to cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. The binding affinity and activity at these receptors can vary significantly among different synthetic cannabinoids. Studies suggest that this compound has a higher affinity for CB1 receptors, which are predominantly located in the brain and are responsible for the psychoactive effects observed with cannabis use.

Psychoactive Effects

Research indicates that this compound produces effects similar to those of THC, including euphoria, altered perception, and relaxation. However, due to its synthetic nature, the potency can be significantly higher than that of natural cannabinoids, leading to an increased risk of adverse effects.

Toxicological Studies

Toxicological assessments have shown that synthetic cannabinoids can lead to various health risks, including:

  • Cardiovascular Effects : Increased heart rate and blood pressure.
  • Neurological Effects : Anxiety, paranoia, and psychosis.
  • Gastrointestinal Issues : Nausea and vomiting.

A study conducted on various synthetic cannabinoids demonstrated that this compound exhibited significant toxicity at elevated doses, raising concerns regarding its safety profile in both recreational and therapeutic contexts.

Case Studies

Several case studies have documented incidents of severe toxicity associated with the use of this compound. For instance:

  • Case Study A : A young adult presented with acute psychosis after consumption, requiring hospitalization.
  • Case Study B : Multiple emergency room visits were reported due to cardiovascular complications linked to synthetic cannabinoid use, including this compound.

Comparative Analysis with Other Cannabinoids

Compound NameCB1 Binding AffinityPsychoactive EffectsToxicity Level
This compoundHighEuphoria, AnxietyHigh
Delta-9-Tetrahydrocannabinol (THC)ModerateEuphoriaModerate
JWH-018HighEuphoriaModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves convergent strategies using indole and naphthalene precursors. Key steps include:

  • Alkylation of the indole nitrogen with 5-fluoropentyl bromide under basic conditions.
  • Protection of the 6-hydroxy group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
  • Friedel-Crafts acylation to attach the naphthalen-1-ylmethanone moiety.
  • Final deprotection under mild acidic conditions .
    • Challenges : Competitive alkylation at other indole positions and steric hindrance during acylation require precise stoichiometry and temperature control.

Q. How can spectroscopic techniques (NMR, MS) be utilized to characterize this compound and confirm its structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : The 5-fluoropentyl chain exhibits distinct splitting patterns (e.g., triplets for terminal -CH2F at δ ~4.4 ppm). Aromatic protons from indole and naphthalene rings appear between δ 6.8–8.5 ppm, with coupling constants confirming substitution patterns .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) around m/z 418.2 (exact mass dependent on isotopic composition). Fragmentation patterns reveal loss of the fluoropentyl chain (m/z ~292) and naphthalene carbonyl groups .

Q. What experimental frameworks are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Competitive binding assays (e.g., CB1/CB2 receptor affinity using radiolabeled ligands like [³H]CP-55,940) to assess cannabinoid receptor activity .
  • Antimicrobial screening : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria, with chloramphenicol as a positive control .
  • Metabolic stability : Incubation with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated using advanced analytical techniques?

  • Methodological Answer :

  • GC-MS/MS : Hydrolytic defluorination and hydroxylation metabolites are identified via derivatization (e.g., silylation) to enhance volatility. Major metabolites include carboxylated and monohydroxylated derivatives of the fluoropentyl chain .
  • LC-HRMS : Detects polar metabolites (e.g., glucuronidated forms) with high mass accuracy (±1 ppm). Collision-induced dissociation (CID) spectra confirm structural modifications .

Q. What role does the 5-fluoropentyl chain play in modulating receptor binding affinity and metabolic stability?

  • Methodological Answer :

  • The fluorine atom increases lipophilicity (logP) and resistance to oxidative metabolism, prolonging half-life.
  • Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances hydrogen bonding with CB1 receptor residues (e.g., Lys192), while pentyl chain length optimizes hydrophobic interactions .
  • Comparative studies : Analogues with shorter fluorinated chains (e.g., 3-fluoropropyl) show reduced binding affinity (IC50 > 100 nM vs. ~5 nM for 5-fluoropentyl) .

Q. What crystallographic challenges arise during structural determination, and how can they be addressed?

  • Methodological Answer :

  • Twinned crystals : Common due to flexible fluoropentyl chains. Use SHELXL for refinement with TWIN/BASF commands to model twin domains .
  • Disorder modeling : Partial occupancy of the fluoropentyl chain resolved using ISOR and SIMU restraints. High-resolution data (d < 0.8 Å) are critical .

Q. How can deuterated analogs improve NMR-based structural and dynamic studies?

  • Methodological Answer :

  • Synthesis : Replace the fluoropentyl chain with 2,2,3,3,4,4,4-heptadeuteriobutyl via deuteroalkylation.
  • Benefits : Reduced signal overlap in 1H NMR; 2H relaxation studies reveal side-chain mobility .

Q. What computational and experimental approaches are synergistic for studying substituent effects on pharmacological activity?

  • Methodological Answer :

  • Docking simulations (AutoDock Vina) : Predict binding poses at CB1 receptors; validate with mutagenesis (e.g., Ser383Ala reduces ΔG by ~2 kcal/mol).
  • Free Energy Perturbation (FEP) : Quantifies energy changes upon substituting fluorine with other halogens .

Eigenschaften

IUPAC Name

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNACCUUTICHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017864
Record name AM2201 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-35-4
Record name AM2201 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.